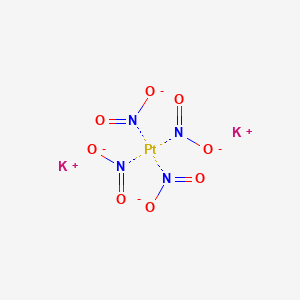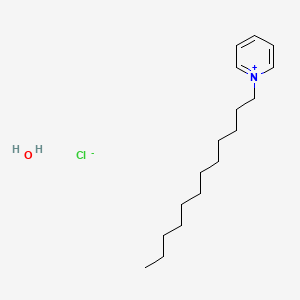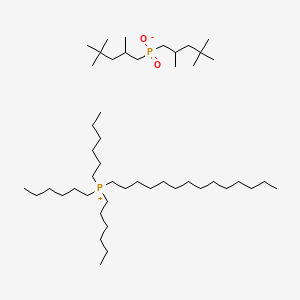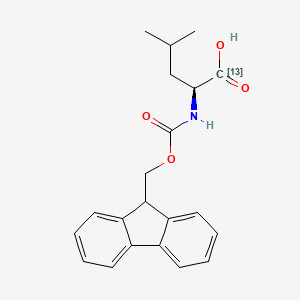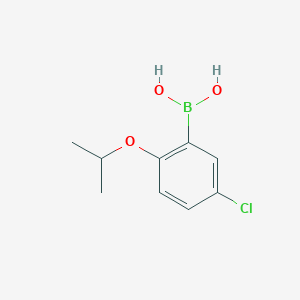![molecular formula C18H26N2O4 B1591323 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine CAS No. 261925-94-4](/img/structure/B1591323.png)
1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine
Overview
Description
1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine, also known as 1-tert-Butoxycarbonyl-4-(3-ethylbenzoate)piperazine, is a chemical compound with the molecular formula C18H26N2O4 . It is a piperidine derivative with a BOC (tert-butyloxycarbonyl) protecting group attached to the nitrogen atom . The compound contains a phenyl ring with an ethoxycarbonyl functional group attached at the ortho position .
Molecular Structure Analysis
The molecular structure of 1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine is characterized by a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a phenyl ring, which is a six-membered aromatic ring made up of carbon atoms . The ethoxycarbonyl functional group is attached to the phenyl ring, and the BOC group is attached to the nitrogen atom of the piperazine ring .Physical And Chemical Properties Analysis
1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine has a molecular weight of 334.41 . It is a solid substance with a melting point of 62-66 °C . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 463.7±40.0 °C at 760 mmHg, and a flash point of 234.2±27.3 °C .Scientific Research Applications
-
Pharmaceutical Research
-
Antinociceptive Properties
- Piperazine and piperidine derivatives have been studied as histamine H3 and Sigma-1 receptor antagonists with promising antinociceptive properties .
- These compounds have shown high affinity histamine H3 and σ1 receptor antagonists with negligible affinity at the other histamine receptor subtypes and promising antinociceptive activity in vivo .
-
Antimicrobial and Antifungal Activities
-
Anti-inflammatory and Anticancer Activities
-
Chemical Synthesis
-
Optimization of Pharmacokinetic Properties
-
Synthesis of Piperazines
- Piperazine derivatives are widely used in the synthesis of other compounds .
- Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
-
Antinociceptive Properties
- Piperazine and piperidine derivatives have been studied as histamine H3 and Sigma-1 receptor antagonists with promising antinociceptive properties .
- These compounds have shown high affinity histamine H3 and σ1 receptor antagonists with negligible affinity at the other histamine receptor subtypes and promising antinociceptive activity in vivo .
-
Catalysis and Metal Organic Frameworks (MOFs)
-
Central Pharmacological Activity
- Many piperazine derivatives have central pharmacological activity that mainly involves the activation of the monoamine pathway .
- Thus, piperazine derivatives have been the subject of research for many central therapeutic applications, including antipsychotic, antidepressant and anxiolytic applications .
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is hazardous if ingested, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
tert-butyl 4-(3-ethoxycarbonylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-5-23-16(21)14-7-6-8-15(13-14)19-9-11-20(12-10-19)17(22)24-18(2,3)4/h6-8,13H,5,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLGNFZMWMCRCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584671 | |
| Record name | tert-Butyl 4-[3-(ethoxycarbonyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine | |
CAS RN |
261925-94-4 | |
| Record name | tert-Butyl 4-[3-(ethoxycarbonyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-4-(3-(ethoxycarbonyl)phenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



